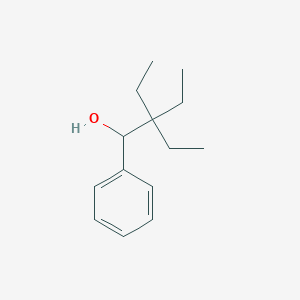![molecular formula C11H7NS B14745141 Thiopyrano[4,3-b]indole CAS No. 244-75-7](/img/structure/B14745141.png)
Thiopyrano[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopyrano[4,3-b]indole is a heterocyclic compound that features a fused thiopyran and indole ring system This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiopyrano[4,3-b]indole can be synthesized through various methods. One efficient route involves the reaction of indole-2,3-dienolates with carbon disulfide, promoted by lithium diisopropylamide . This reaction proceeds via a cycloaddition mechanism, forming the this compound-3(5H)-thiones.
Another method involves the domino reactions of this compound-3(5H)-thiones with dimethyl acetylenedicarboxylate . This reaction proceeds through two competing cascade pathways, involving alkyne-thiocarbonyl metathesis and (3+2) cycloaddition mechanisms.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Thiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in (3+2) and (4+2) cycloaddition reactions, forming complex polycyclic structures.
Rearrangement Reactions: The compound can undergo rearrangements, such as thiopyrane ring opening and thiophene ring closure.
Common Reagents and Conditions:
Dimethyl Acetylenedicarboxylate (DMAD): Used in cycloaddition reactions with this compound-3(5H)-thiones.
Lithium Diisopropylamide (LDA): Used to promote the cycloaddition of indole-2,3-dienolates with carbon disulfide.
Major Products:
Thienyl-Substituted this compound Derivatives: Formed through cycloaddition processes involving DMAD.
Applications De Recherche Scientifique
Thiopyrano[4,3-b]indole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of thiopyrano[4,3-b]indole involves its interaction with various molecular targets and pathways. For instance, the compound can undergo cycloaddition reactions, forming intermediate thioketones that further react to produce thienyl-substituted derivatives . These reactions are facilitated by the unique electronic properties of the this compound structure, allowing it to participate in multiple reaction pathways.
Comparaison Avec Des Composés Similaires
Thiopyrano[4,3-b]indole can be compared with other similar compounds, such as:
Thieno[2,3-b]indole: This compound also features a fused thiophene and indole ring system and exhibits similar biological activities.
Thiopyrano[2,3-b]indole: Another related compound with a different fusion pattern, showing distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in synthetic and medicinal chemistry.
Conclusion
This compound is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
244-75-7 |
|---|---|
Formule moléculaire |
C11H7NS |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
thiopyrano[4,3-b]indole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-7H |
Clé InChI |
PSXMFTWFQLWQNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CSC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



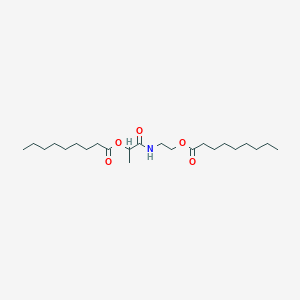

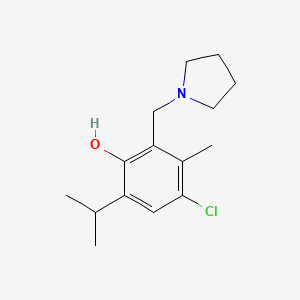
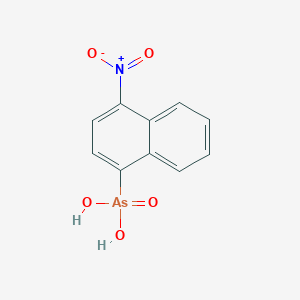
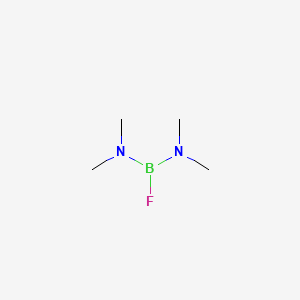

![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
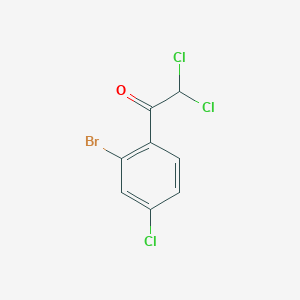
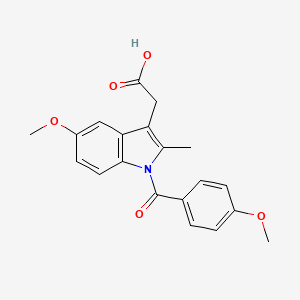
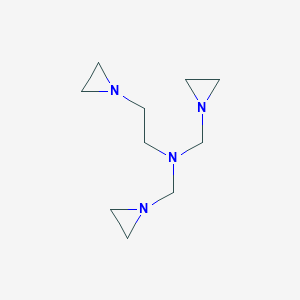
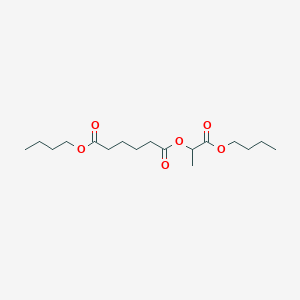
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
